Chemical properties of 2-Chloro-5-(thiophen-2-yl)benzoic acid
Chemical properties of 2-Chloro-5-(thiophen-2-yl)benzoic acid
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-(thiophen-2-yl)benzoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-5-(thiophen-2-yl)benzoic acid, a heterocyclic aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The document delineates its core physicochemical properties, offers an in-depth analysis of its spectroscopic signatures, presents a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and explores its chemical reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile molecule.
Introduction and Molecular Overview
2-Chloro-5-(thiophen-2-yl)benzoic acid (C₁₁H₇ClO₂S) is a biaryl carboxylic acid that integrates three key chemical motifs: a benzoic acid core, a halogen substituent (chloro), and a thiophene heterocycle. This unique combination of functional groups imparts a specific set of electronic and steric properties, making it a valuable intermediate for creating more complex molecular architectures. The carboxylic acid group serves as a handle for derivatization, such as amide or ester formation, while the chloro and thiophene groups modulate the molecule's reactivity, solubility, and potential for intermolecular interactions. Its structural analogues have been explored in various research contexts, including the development of novel therapeutic agents.[1][2]
The following diagram illustrates the chemical structure of the title compound.
Caption: Chemical structure of 2-Chloro-5-(thiophen-2-yl)benzoic acid.
Physicochemical and Spectroscopic Profile
The physical and spectral properties of a compound are fundamental to its identification, purification, and application in further synthetic steps.
Physicochemical Properties
The key identifying properties of 2-Chloro-5-(thiophen-2-yl)benzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 926203-78-3 | [3] |
| Molecular Formula | C₁₁H₇ClO₂S | [3] |
| Molecular Weight | 238.69 g/mol | [3] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Purity | ≥95% | [3] |
Spectroscopic Data Analysis
2.2.1. Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. For 2-Chloro-5-(thiophen-2-yl)benzoic acid, the following characteristic absorption bands are expected, drawing parallels with spectra of 2-chlorobenzoic acid and other benzoic acid derivatives.[5][9][10][11]
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O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[10]
-
Aromatic C-H Stretch: Weaker absorptions are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H bonds on both the benzene and thiophene rings.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band is predicted between 1710-1680 cm⁻¹ . This is characteristic of the carbonyl group in an aromatic carboxylic acid.[10]
-
Aromatic C=C Stretch: Several medium to weak bands will appear in the 1600-1450 cm⁻¹ region, representing the ring stretching vibrations of both the phenyl and thienyl moieties.
-
C-O Stretch & O-H Bend: Bands corresponding to the C-O stretching and O-H in-plane bending of the carboxylic acid group are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.
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C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically around 800-600 cm⁻¹ , can be attributed to the C-Cl bond.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzoic acid and thiophene rings. The carboxylic acid proton will appear as a broad singlet far downfield, typically >12 ppm . The aromatic region (approx. 7.0-8.2 ppm ) will show a complex pattern of doublets and doublets of doublets, reflecting the coupling between adjacent protons on both rings.
-
¹³C NMR: The carbon NMR spectrum will display 11 distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm . The other 10 aromatic carbons will resonate in the 125-145 ppm range, with their precise shifts determined by the electronic influence of the chloro, carboxyl, and thienyl substituents.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z ≈ 238 .
-
Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z ≈ 240 , with an intensity approximately one-third of the molecular ion peak. This is a definitive indicator of a monochlorinated compound.
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Fragmentation: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da), the chlorine atom (-Cl, 35/37 Da), and potentially cleavage of the bond between the two aromatic rings.
Synthesis and Reactivity
Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the benzoic acid and thiophene rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13] This reaction is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary reagents.
The core of the reaction involves coupling an organoboron reagent (thiophene-2-boronic acid) with an organohalide (a di-halogenated benzoic acid).
Caption: Workflow for the synthesis of the title compound via Suzuki-Miyaura coupling.
Step-by-Step Experimental Protocol:
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Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-bromobenzoic acid (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio), via cannula. Follow this with the addition of the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). Expertise: Using a biphasic solvent system helps to dissolve both the organic starting materials and the inorganic base.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer. Acidify the aqueous layer with 1M HCl to a pH of ~2, which will precipitate the carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a minimal amount of a non-polar solvent like hexane to remove non-polar impurities. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the synthesis. The reaction proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-chloro-5-bromobenzoic acid to form a Pd(II) complex. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling.
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate complex. This complex then transfers its organic group (the thienyl ring) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Chemical Reactivity
-
Carboxylic Acid Derivatization: The carboxylic acid group is the primary site for further reactions. It can be readily converted to esters (via Fischer esterification), amides (by coupling with amines using reagents like EDC/HOBt), or acid chlorides (using thionyl chloride), opening pathways to a vast library of derivatives.
-
Aromatic Ring Reactivity: Both the benzene and thiophene rings can undergo further functionalization, such as electrophilic aromatic substitution. The thiophene ring is generally more activated towards electrophiles than the substituted benzene ring. The directing effects of the existing substituents must be considered for any planned substitution reactions.
Applications in Research and Development
The structural framework of 2-Chloro-5-(thiophen-2-yl)benzoic acid is of significant interest to the pharmaceutical industry. Benzoic acid derivatives are known for a wide range of biological activities, and the inclusion of a thiophene ring, a common bioisostere for a phenyl ring, can enhance potency, improve metabolic stability, or modulate pharmacokinetic properties. This compound serves as an excellent starting point for generating libraries of novel small molecules for screening in drug discovery programs targeting cancer, inflammation, or infectious diseases.[1]
Conclusion
2-Chloro-5-(thiophen-2-yl)benzoic acid is a well-defined chemical entity with a versatile profile for advanced chemical synthesis. Its properties are readily characterized by standard analytical techniques, and its synthesis is reliably achieved through robust methodologies like the Suzuki-Miyaura cross-coupling. The strategic placement of its functional groups makes it a highly valuable intermediate for researchers and developers in the fields of medicinal chemistry and materials science.
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